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Compound of Interest

Compound Name: 2-Bromo-3-iodonitrobenzene

Cat. No.: B3035509

This guide provides an in-depth analysis of the spectroscopic data for 2-bromo-3-
iodonitrobenzene, a halogenated nitroaromatic compound of interest to researchers and
professionals in drug development and chemical synthesis. While experimental spectra for this
specific isomer are not readily available in public databases, this document presents a
comprehensive overview based on predicted data and established principles of spectroscopic
interpretation for analogous compounds. This approach offers a robust framework for the
characterization and quality control of 2-bromo-3-iodonitrobenzene.

Molecular Structure and Spectroscopic Overview

2-bromo-3-iodonitrobenzene possesses a unique substitution pattern on the benzene ring,
which gives rise to distinct spectroscopic signatures. The electron-withdrawing nitro group (-

NO3z) and the electronegative halogen atoms (bromine and iodine) significantly influence the

electronic environment of the aromatic protons and carbons, as well as the vibrational modes
of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic
molecules. For 2-bromo-3-iodonitrobenzene, both *H and 3C NMR provide critical
information about the connectivity and chemical environment of the atoms.
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'H NMR Spectroscopy: Unraveling the Proton
Environment

Experimental Protocol (Predicted Data Acquisition):

A standard *H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A
sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated chloroform (CDClIs) with 0.03%
(v/v) tetramethylsilane (TMS) as an internal standard is typical. The acquisition would involve a
sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted *H NMR Data:

S Predicted Chemical Predicted Predicted Coupling
roton
Shift (ppm) Multiplicity Constant (J, Hz)
Doublet of doublets J(H4-H5) = 8.0, J(H4-
H-4 7.85
(dd) H6) = 1.5
_ J(H5-H4) = 8.0, J(H5-
H-5 7.30 Triplet (t)
H6) = 8.0
Doublet of doublets J(H6-H5) = 8.0, J(H6-
H-6 8.10
(dd) H4) =15

Interpretation and Rationale:

The predicted *H NMR spectrum reveals a complex splitting pattern characteristic of a tri-
substituted benzene ring. The chemical shifts are influenced by the combined electronic effects

of the substituents.

e H-6: This proton is predicted to be the most deshielded (highest chemical shift) due to its
ortho position to the strongly electron-withdrawing nitro group.

e H-4: This proton is ortho to the iodine atom and meta to the nitro group, resulting in a
downfield shift, though less pronounced than H-6.

o H-5: This proton is expected to be the most shielded (lowest chemical shift) as it is ortho to
the bromine atom and meta to both the iodine and nitro groups.
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The coupling constants provide information about the relative positions of the protons. The
ortho coupling (J(H4-H5) and J(H5-H6)) is typically larger (around 8.0 Hz) than the meta
coupling (J(H4-H6)), which is around 1.5 Hz.

Caption: Molecular structure of 2-bromo-3-iodonitrobenzene.

13C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol (Predicted Data Acquisition):

A standard 3C NMR spectrum would be acquired on the same spectrometer as the *H NMR. A
higher sample concentration (20-50 mg) is often required. A proton-decoupled sequence is
used to simplify the spectrum to single lines for each carbon.

Predicted 3C NMR Data:

Carbon Predicted Chemical Shift (ppm)
C-1 (C-NO2) 150.0

C-2 (C-Br) 125.0

C-3 (C-) 98.0

C-14 135.0

C-5 128.0

C-6 130.0

Interpretation and Rationale:
The chemical shifts in the 13C NMR spectrum are highly sensitive to the electronic environment.

e C-1: The carbon attached to the nitro group is significantly deshielded due to the strong
electron-withdrawing nature of this group.

e C-3: The carbon bonded to iodine shows a characteristic upfield shift (lower ppm value) due
to the "heavy atom effect” of iodine.
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e C-2: The carbon attached to bromine is also deshielded, but less so than C-1.

e C-4, C-5, C-6: The remaining aromatic carbons show chemical shifts in the typical aromatic
region, with their specific values influenced by their proximity to the various substituents.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Experimental Protocol:

IR spectra are commonly acquired using an FT-IR spectrometer. For a solid sample like 2-
bromo-3-iodonitrobenzene, the spectrum can be obtained using a KBr pellet or by Attenuated
Total Reflectance (ATR).

Predicted Key IR Absorptions:

Wavenumber (cm~?) Intensity Assignment
3100-3000 Weak Aromatic C-H stretch
1600-1585 Medium Aromatic C=C stretch
1530-1500 Strong Asymmetric NOz2 stretch
1475-1450 Medium Aromatic C=C stretch
1350-1330 Strong Symmetric NO:2 stretch
1100-1000 Medium C-I stretch

800-600 Strong C-Br stretch

Aromatic C-H out-of-plane

900-690 Strong
bend

Interpretation and Rationale:

The IR spectrum provides valuable information about the functional groups present in the
molecule.
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« Nitro Group: The most characteristic peaks in the IR spectrum are the strong absorptions
corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.
These are typically found around 1520 cm~* and 1340 cm™1, respectively.[1]

+ Aromatic Ring: The presence of the benzene ring is confirmed by the weak C-H stretching
bands above 3000 cm~! and the C=C stretching bands in the 1600-1450 cm~! region.[2]

+ Halogen-Carbon Bonds: The C-I and C-Br stretching vibrations are expected in the
fingerprint region of the spectrum, typically below 1100 cm~1.

Key IR Vibrational Modes

C-I/C-Br Stretch

Aromatic C=C Stretch

NO2 Symmetric Stretch
NO2 Asymmetric Stretch

Aromatic C-H Stretch

Click to download full resolution via product page
Caption: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Experimental Protocol:
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A mass spectrum can be obtained using various ionization techniques, with Electron lonization
(El) being common for small organic molecules. The sample is introduced into the mass
spectrometer, ionized, and the resulting fragments are separated based on their mass-to-
charge ratio (m/z).

Predicted Mass Spectrum Data:

m/z Relative Abundance Assighment
327/329 High [M]* (Molecular ion)
281/283 Medium [M - NO2J*

202 Medium [M-1*+

126 Low [CeH3NO2]*

75 High [CeHs]*

Interpretation and Rationale:

The mass spectrum provides the molecular weight of the compound and insights into its
fragmentation pattern.

e Molecular lon Peak: The molecular ion peak ([M]*) is expected at m/z 327 and 329, with a
characteristic isotopic pattern due to the presence of bromine ("°Br and 8!Br in approximately
a 1:1 ratio). The monoisotopic mass is 326.83919 Da.[3]

o Fragmentation: The fragmentation pattern is dictated by the relative bond strengths and the
stability of the resulting fragments.

[¢]

Loss of the nitro group (-NOz2) is a common fragmentation pathway for nitroaromatic
compounds, leading to a fragment at m/z 281/283.

[¢]

Cleavage of the C-I bond is also likely, resulting in a fragment at m/z 202.

o

The base peak is often a stable aromatic fragment, in this case, potentially the benzyne
radical cation at m/z 75.
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[M-NO2]+ (m/z 281/283) [M-I]+ (m/z 202)
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[C6H3]+ (m/z 75)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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